molecular formula C10H15F2NO4 B1403560 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid CAS No. 1196145-11-5

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Cat. No. B1403560
CAS RN: 1196145-11-5
M. Wt: 251.23 g/mol
InChI Key: GWBQDKLQWBESMQ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups . It is stable under basic conditions and against various nucleophiles .


Synthesis Analysis

The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . In peptide synthesis, Boc-protected amino acids can be used as starting materials .


Molecular Structure Analysis

While specific structural information for “1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid” was not found, compounds with the Boc group generally have a carbonyl (C=O) group and a tert-butyl group attached to an oxygen atom .


Chemical Reactions Analysis

The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Other strategies for Boc deprotection include the use of metal catalysts, acetyl chloride in methanol, and HCl in organic solvents .

Scientific Research Applications

Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis, particularly in the protection of amines, including amino acids. The Boc group can be introduced into various organic compounds using flow microreactor systems, offering a direct and sustainable method for synthesizing tertiary butyl esters .

Antibacterial Agents

Compounds with the Boc group have been studied for their potential antibacterial activities. The mechanism involves nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding, which could be applied in the synthesis of specific enantiomers with antibacterial properties .

Amino Acid Ionic Liquids (AAILs)

Boc-protected amino acid ionic liquids have multiple reactive groups and are used in organic synthesis. To enhance their applicability, room-temperature ionic liquids derived from Boc-protected amino acids have been prepared, expanding the potential uses of AAILs in various chemical reactions .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be an active area of research . The development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new compounds, are potential future directions .

properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQDKLQWBESMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
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